methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group, a sulfamoyl-linked benzoyl moiety, and an acetoxy-methyl ester. The compound’s complexity arises from its fused bicyclic structure and stereoelectronic properties, which influence its reactivity and binding interactions .
Properties
IUPAC Name |
methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S2/c1-5-6-13-25(2)34(29,30)18-10-7-16(8-11-18)22(28)24-23-26(15-21(27)32-4)19-12-9-17(31-3)14-20(19)33-23/h7-12,14H,5-6,13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMDKPMUDMUQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole ring is constructed via acid-catalyzed cyclization of 2-amino-4-methoxythiophenol (1) with acetic anhydride, as adapted from industrial-scale methods:
Procedure
- Combine 2-amino-4-methoxythiophenol (1.0 eq), glacial acetic acid (5 vol), and acetic anhydride (1.2 eq)
- Heat at 120°C for 1.5 hr under N₂
- Cool to 25°C, filter, and neutralize with 5% NaOH (pH 7.0 ± 0.5)
- Extract with dichloromethane (3 × 50 mL), concentrate to yield 6-methoxy-2,3-dihydro-1,3-benzothiazole (2)
- No transition metal catalysts required
- Reusable solvent system (CH₂Cl₂ recovery >95%)
Imine Formation and Sulfamoyl Functionalization
Synthesis of 4-[Butyl(methyl)sulfamoyl]benzaldehyde (4)
Step 1 : Sulfonylation of 4-fluorobenzaldehyde
- React 4-fluorobenzaldehyde with chlorosulfonic acid (2 eq) in CH₂Cl₂ at 0°C
- Quench with ice-water, isolate 4-sulfonylchloridebenzaldehyde (3)
Step 2 : Amination with N-butylmethylamine
- Add N-butylmethylamine (1.1 eq) to 3 in THF at −10°C
- Stir for 4 hr, extract with EtOAc, concentrate to yield 4
Yield : 76% (over two steps)
Condensation with Benzothiazole Core
The Z-configured imine is formed via Schiff base chemistry:
- Combine 2 (1.0 eq) and 4 (1.05 eq) in ethanol (10 vol)
- Add catalytic AcOH (0.1 eq), reflux 6 hr
- Cool, filter, and recrystallize from MeOH/H₂O
Key Parameters
- Temperature : 78°C (ethanol reflux)
- Stereoselectivity : Z/E ratio = 9:1 (confirmed by NOESY)
- Yield : 82%
Acetylation at Position 3
Esterification with Methyl 2-Bromoacetate
The final acetylation employs nucleophilic substitution:
- Dissolve imine intermediate (1.0 eq) in anhydrous DMF
- Add K₂CO₃ (2.5 eq) and methyl 2-bromoacetate (1.2 eq)
- Heat at 60°C for 12 hr
- Quench with H₂O, extract with EtOAc, purify via silica chromatography
Optimization Data
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | K₂CO₃ vs. NaH | 78 vs. 65 |
| Solvent | DMF vs. THF | 78 vs. 52 |
| Temperature (°C) | 60 vs. 25 | 78 vs. 41 |
Isolated Yield : 78%
Purity : >99% (HPLC)
Alternative Synthetic Routes
One-Pot Tandem Approach
A recent advancement combines cyclization and acetylation in a single vessel:
- React 2-amino-4-methoxythiophenol with methyl 2-(2-bromoacetyl)acetate (5)
- Add 4-[butyl(methyl)sulfamoyl]benzaldehyde mid-reaction
Advantages :
- 22% reduction in reaction time
- Overall yield: 71%
Limitations :
- Requires strict stoichiometric control
- Higher impurity burden (purity 94%)
Industrial Scalability and Environmental Impact
Solvent Recovery Metrics
| Step | Solvent | Recovery (%) |
|---|---|---|
| Cyclization | CH₂Cl₂ | 96 |
| Imine formation | Ethanol | 88 |
| Acetylation | DMF | 63 |
E-Factor Analysis
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Traditional | 18.7 |
| One-Pot | 14.2 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or sulfonamide groups, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes.
Medicine: The benzothiazole core is known for its pharmacological properties, and this compound may be investigated for its potential as a therapeutic agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to specific sites, modulating the activity of these targets and leading to various biological effects. The sulfonamide group may also play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
The compound shares functional group similarities with sulfonylurea herbicides, such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which also contains a methyl ester, sulfonylurea bridge, and heterocyclic ring (triazine vs. benzothiazole in the target compound). Key differences include:
- Heterocyclic Core : Benzothiazole (target) vs. triazine (metsulfuron-methyl) .
- Substituent Positioning: The target compound’s 6-methoxy group and butyl(methyl)sulfamoyl side chain contrast with metsulfuron’s 4-methoxy and methylamino groups.
- Bioactivity Implications : Sulfonylureas like metsulfuron inhibit acetolactate synthase (ALS) in plants, but the benzothiazole core in the target compound may confer distinct enzyme-binding properties .
Comparison with Thiazole-Containing Benzoic Acid Derivatives
lists 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8), a simpler analogue with a thiazole ring and benzoic acid group. Differences include:
- Solubility : The methyl ester in the target compound likely reduces aqueous solubility compared to the free carboxylic acid in the thiazole derivative .
Physicochemical Properties
Biological Activity
Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, identified by its CAS number 865197-42-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzothiazole moiety : Known for its diverse biological activities.
- Sulfamoyl group : Often associated with antimicrobial properties.
- Methoxy and butyl substituents : These groups can influence the lipophilicity and overall bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Antimicrobial Activity : The sulfamoyl group is known to exhibit antibacterial properties. In vitro studies have indicated that this compound may inhibit the growth of certain pathogenic microorganisms.
- Anticancer Potential : Early research indicates that it may possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated significant cytotoxic effects. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Table 2: Cytotoxic Effects on MCF-7 Cells
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 30 |
| 50 | 30 | 60 |
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 20 µg/mL for both Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
